TRICHLOROETHYLSILANE
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Si/c3-2(4,5)1-6/h1H2,6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPLRNXCPVWMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Trichloroethylsilane and Its Derivatives
Catalytic Synthesis Approaches for Trichloroethylsilane Production
The Direct Process for synthesizing this compound involves the reaction between ethyl chloride (chloroethane) and silicon. wikipedia.orgwikipedia.org
The general reaction can be represented as: x C₂H₅Cl + Si → (C₂H₅)₃SiCl, (C₂H₅)₂SiCl₂, C₂H₅SiCl₃, (C₂H₅)₄Si₂, etc.
This compound (C₂H₅SiCl₃) is one of the primary products, alongside other ethylchlorosilanes like diethyldichlorosilane and triethylchlorosilane, as well as tetraethylsilane (B1293383) and disilanes. The selectivity towards specific products is heavily influenced by the catalyst and reaction conditions.
Copper is the most commonly used catalyst in the Direct Process. wikipedia.orgmdpi.com The copper reacts with silicon to form intermetallic phases, such as Cu₃Si, which are believed to facilitate the formation of Si-Cl and Si-C bonds. wikipedia.org
While copper is the main catalyst, various promoter metals are often added to improve the selectivity and yield of desired products. These promoters can include zinc, tin, antimony, magnesium, calcium, bismuth, arsenic, and cadmium. wikipedia.org The specific combination and concentration of promoters can significantly impact the product distribution.
Research also explores alternative catalytic systems and synthesis routes beyond the conventional Direct Process for producing organosilicon compounds. For instance, studies have investigated the direct synthesis of alkoxysilanes from silicon and alcohols using copper catalysts. mdpi.comencyclopedia.pub Although this focuses on alkoxysilanes, the principles of catalytic interaction with silicon are relevant to understanding chlorosilane formation.
Mechanistic Investigations of this compound Formation Reactions
The mechanism of the Direct Process is complex and not yet fully understood, despite extensive research. wikipedia.org It is generally accepted that the reaction occurs on the surface of the silicon particles, catalyzed by the copper-silicon intermetallic phases. wikipedia.org
A proposed simplified mechanism involves the oxidative addition of the alkyl halide (ethyl chloride) to the copper catalyst on the silicon surface. This is followed by the insertion of a silicon atom into the carbon-halogen bond, leading to the formation of organosilicon species. Reductive elimination then releases the organochlorosilane product and regenerates the active copper catalyst.
Specifically for the formation of this compound, the mechanism likely involves multiple steps of ethyl chloride reacting with silicon atoms at active sites on the catalyzed surface, leading to the stepwise addition of ethyl groups and chlorine atoms to silicon. The relative rates of these steps and the stability of intermediate species influence the final product distribution.
Transient and reactive species, such as silylenes (silicon atoms with a free electron pair), are proposed to play a role in the formation of active copper sites on the silicon surface. mdpi.com The interaction between silicon and copper leads to the formation of a copper-rich region on the silicon surface, facilitating the generation of these silylene species. mdpi.com
Mechanistic studies often involve analyzing the surface composition of the silicon particles during the reaction and identifying intermediate species. The complexity arises from the heterogeneous nature of the reaction and the multitude of possible surface reactions and intermediates.
Process Optimization and Scalability Considerations in this compound Synthesis
Optimizing the synthesis of this compound via the Direct Process involves controlling various parameters to maximize the yield and selectivity of the desired product while minimizing the formation of byproducts. Key parameters include reaction temperature, pressure, the ratio of reactants (ethyl chloride to silicon), the type and concentration of catalyst and promoters, and the design of the reactor. wikipedia.orgsemanticscholar.org
The Direct Process is typically carried out in fluidized bed reactors on an industrial scale. wikipedia.orgsemanticscholar.org Fluidized beds offer advantages in terms of heat transfer and contact between the solid silicon particles and the gaseous ethyl chloride. However, controlling parameters like temperature, gas flow rate, and silicon particle size distribution in a fluidized bed is crucial for efficient operation and product selectivity. semanticscholar.org
Temperature has a significant impact on the reaction rate and product distribution. Higher temperatures generally increase the reaction rate but can also favor the formation of less desirable byproducts or lead to catalyst deactivation.
The composition of the catalyst mixture, including the copper source and the promoters, is critical for directing the selectivity towards this compound. Extensive research is conducted to identify optimal catalyst formulations for specific organochlorosilane products.
Scalability considerations for this compound synthesis involve transitioning from laboratory-scale experiments to large-scale industrial production. This requires addressing challenges such as heat management in larger reactors, ensuring uniform mixing and contact between reactants, and developing efficient separation and purification processes for the product mixture.
Process optimization often involves using techniques like process simulation software to model the reaction and identify optimal operating conditions. researchgate.net Experimental design and statistical analysis are also employed to study the effect of different parameters and their interactions on the process performance.
Alternative methods for trichlorosilane (B8805176) synthesis, which is a related compound, have been studied, including direct chlorination of silicon with hydrogen chloride, homogeneous hydration of tetrachlorosilane (B154696), and catalyzed redistribution reactions. semanticscholar.org While these methods are for trichlorosilane, the principles of process optimization and reactor design are applicable to this compound synthesis. The efficiency of trichlorosilane synthesis can be improved through process and equipment enhancements, including recycling steps and combined processes with active distillation. semanticscholar.org
Data regarding specific yields and selectivities for this compound under different catalytic conditions are often proprietary to chemical manufacturers. However, research publications often report relative product distributions and the impact of various parameters on the reaction outcome.
Here is an example of how data might be presented in research findings, illustrating the effect of different promoters on product distribution in a hypothetical Direct Process reaction for ethylchlorosilanes:
| Catalyst System (Cu + Promoter) | C₂H₅SiCl₃ Yield (%) | (C₂H₅)₂SiCl₂ Yield (%) | (C₂H₅)₃SiCl Yield (%) | Other Products (%) |
| Cu only | 55 | 30 | 10 | 5 |
| Cu + Zn | 65 | 25 | 8 | 2 |
| Cu + Sn | 60 | 28 | 9 | 3 |
| Cu + Sb | 68 | 20 | 7 | 5 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results.
Further research findings in process optimization for related silane (B1218182) syntheses, like trichlorosilane, have shown high conversion rates (98%-99%) under specific conditions in fixed-bed reactors, including optimized temperature, pressure, and feed space velocity. researchgate.net
Fundamental Reaction Pathways and Mechanisms of Trichloroethylsilane
Hydrolysis and Condensation Kinetics of Trichloroethylsilane
Hydrolysis is the initial step in the reaction of this compound with water. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of chlorine atoms and the formation of silanol (B1196071) groups (Si-OH). The reaction can be represented generally as:
C₂H₅SiCl₃ + nH₂O → C₂H₅Si(OH)nCl₃₋n + nHCl
Since this compound has three hydrolyzable chlorine atoms, the hydrolysis can proceed in a stepwise manner, forming C₂H₅SiCl₂(OH), C₂H₅SiCl(OH)₂, and finally C₂H₅Si(OH)₃ (ethylsilanetriol).
The kinetics of hydrolysis are influenced by several factors, including pH, temperature, and the presence of catalysts. The reaction is typically acid or base catalyzed. In acidic conditions, protonation of a chlorine atom or the oxygen of water can facilitate the nucleophilic attack. In basic conditions, the increased concentration of hydroxide (B78521) ions, which are stronger nucleophiles than water, accelerates the reaction.
Following hydrolysis, silanol groups can react with each other or with remaining Si-Cl bonds in a condensation process, leading to the formation of siloxane (Si-O-Si) linkages. This condensation releases water or HCl as byproducts.
Two primary condensation pathways exist:
Silanol-silanol condensation: C₂H₅Si(OH)₂ + C₂H₅Si(OH)₂ → (C₂H₅Si(OH))₂O + H₂O
Silanol-chlorosilane condensation: C₂H₅Si(OH)₂ + C₂H₅SiCl₃ → (C₂H₅Si(OH))₂OSiCl₂(C₂H₅) + HCl
The kinetics of condensation are also affected by catalysts and solution conditions. The exact sequence and kinetics of hydrolysis and condensation reactions for chlorosilanes can be complex and are not always fully clear, with possibilities for both homo- and heterofunctional condensation. uzh.ch
Research findings indicate that the rate of hydrolysis and condensation can significantly impact the structure and properties of the resulting polysiloxane materials. For instance, slower condensation rates and longer gelation times can lead to coarser solid frameworks in sol-gel processes. researchgate.net
Polycondensation Mechanisms in this compound-Derived Systems
The polycondensation of this compound, initiated by hydrolysis, leads to the formation of polysilsesquioxanes with the general formula [C₂H₅SiO₁₅]n. This process involves the extensive formation of siloxane linkages, creating a complex three-dimensional network. The structure of the resulting polymer is influenced by the degree of hydrolysis and the conditions under which condensation occurs.
The polycondensation mechanism involves the propagation of siloxane chains through repeated condensation reactions between silanol groups and/or residual Si-Cl groups. The trifunctional nature of ethylsilanetriol (C₂H₅Si(OH)₃), formed from complete hydrolysis of this compound, allows for branching and cross-linking, leading to the formation of a rigid network structure.
In systems derived from this compound, the polycondensation can be influenced by the presence of other silane (B1218182) precursors, catalysts, and solvents. The sol-gel process, a common method for preparing materials from alkoxysilanes and chlorosilanes, relies on these polycondensation reactions to form a gel network. researchgate.net The morphology and porosity of the resulting materials can be controlled by parameters affecting the polycondensation process, such as the ratio of reactants, catalyst concentration, and temperature. researchgate.net
Data on the influence of synthesis parameters on the structure of organosilica materials derived from precursors like ethyltrichlorosilane (B93397) can be illustrative. While specific data tables for this compound were not extensively found, studies on related organosilanes highlight the impact of factors like surfactant concentration on the resulting material morphology. researchgate.net
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The silicon atom in this compound is electrophilic due to the electron-withdrawing effect of the chlorine atoms. This makes it highly susceptible to nucleophilic attack. The most significant nucleophilic reaction is the hydrolysis discussed earlier, where water acts as a nucleophile attacking the silicon center. Other nucleophiles, such as alcohols, amines, and fluoride (B91410) ions, can also react with this compound, leading to the displacement of chloride ligands. wikiwand.comwikipedia.org
For example, reaction with alcohols results in alkoxy-substituted silanes:
C₂H₅SiCl₃ + 3ROH → C₂H₅Si(OR)₃ + 3HCl
The reactivity towards nucleophiles is a key aspect of using this compound as a coupling agent or surface modification agent, where it can react with hydroxyl or other nucleophilic groups on a substrate surface. acs.org
Electrophilic reactions involving this compound are less common at the silicon center compared to nucleophilic reactions. However, the ethyl group attached to silicon can undergo reactions typical of alkyl groups under certain conditions, although the focus for this compound's primary applications is on the reactivity at the silicon center. Unsaturated silanes are known to be susceptible to electrophilic substitution. wikipedia.org
Radical and Polymerization Reaction Mechanisms involving this compound
While the primary polymerization mechanism for this compound involves the polycondensation of hydrolyzed species, radical reactions can also play a role, particularly in specific polymerization systems or under harsh conditions.
Trichlorosilyl (B107488) radicals (·SiCl₃) have been studied, and their addition reactions to alkenes are known. lookchem.com While the direct formation of trichlorosilyl radicals from this compound might require specific initiation methods, radical species could potentially be involved in side reactions or in polymerization processes initiated by radical initiators in the presence of this compound.
In the context of polymer science, this compound is primarily used as a monomer for forming polysiloxane networks via hydrolytic polycondensation. However, it can be incorporated into hybrid polymer systems. Strategies for incorporating inorganic building blocks like those derived from silanes into organic polymers can involve simultaneous formation of inorganic and organic networks, or the use of molecular precursors that are covalently linked. cmu.edu
While this compound itself is not typically polymerized via traditional radical chain polymerization of vinyl monomers, its derivatives or the polysiloxanes formed from it can be involved in systems that utilize radical polymerization, for instance, in the creation of interpenetrating polymer networks or in surface modification where radical grafting might occur. Research into the synthesis of polymer-nanoparticle hybrids with controlled radical polymerization highlights the broader context where silicon-containing compounds can be integrated into radical polymerization systems. cmu.edu
Trichloroethylsilane in Surface Science and Interfacial Engineering
Fabrication and Characterization of Self-Assembled Monolayers (SAMs) using Trichloroethylsilane
Self-assembled monolayers formed from silanes like this compound are created by the chemisorption of the head group onto a substrate, followed by the organization of the hydrocarbon chains. wikipedia.org This process typically involves the reaction of the trichlorosilyl (B107488) group with hydroxyl groups present on the substrate surface, forming stable covalent Si-O-substrate bonds. wikipedia.orgmpg.de The formation of SAMs from silanes generally requires hydroxylated surfaces as substrates. researchgate.net
Growth Kinetics and Structural Evolution of this compound SAMs
The formation of silane (B1218182) SAMs is often described as a two-step process: an initial rapid adsorption phase followed by a slower organization phase. wikipedia.organnualreviews.org The adsorption involves the transport of silane molecules to the surface, which can be influenced by diffusion and convective transport. wikipedia.organnualreviews.org The rate of deposition is often considered proportional to the available free space on the surface, following kinetics similar to the Langmuir or Avrami models. wikipedia.org
During the initial stages of growth, at low surface coverage, the adsorbed molecules may be disordered or form a "lying down" phase. wikipedia.org As the surface concentration increases, the molecules begin to organize, forming more ordered domains. wikipedia.organnualreviews.org These domains can nucleate and grow until the surface is covered by a single monolayer. wikipedia.org The structural evolution is influenced by factors such as the concentration of the silane precursor, reaction time, temperature, and the presence of water, which is crucial for the hydrolysis of the trichlorosilyl groups. researchgate.netacs.org Precise control over the amount of water is particularly important for achieving closely packed monolayers. researchgate.net
Research has explored the growth of polysiloxane structures from this compound, which can form different morphologies depending on conditions like relative humidity. For instance, studies using chemical vapor deposition (CVD) with this compound have observed the formation of polysiloxane filaments at low relative humidity (20%) and wider polysiloxane rings at high relative humidity (80-95%). researchgate.netarxiv.org Another method, Droplet Assisted Growth and Shaping (DAGS), utilizes micro- and nano-sized water droplets on the surface as reaction vessels for the polymerization of polysiloxanes from volatile this compound, leading to the formation of one-dimensional nanostructures like silicone nanofilaments and rods. researchgate.netuzh.chnih.govacs.org
Control over Interfacial Properties via this compound SAMs
This compound SAMs are effective in modifying the interfacial properties of substrates, primarily by lowering the surface free energy and altering wetting characteristics. The non-polar ethyl group exposed at the surface of the SAM contributes to increased hydrophobicity. gelest.com The degree of hydrophobicity can be quantified by measuring the water contact angle. acs.orgacs.org
By controlling the SAM formation process, it is possible to tune the resulting surface properties. For example, the morphology of polysiloxane structures grown from this compound via methods like DAGS can be controlled by adjusting parameters such as relative humidity, the amount of silane precursor, and reaction time, leading to surfaces with varying degrees of roughness and wetting behavior, including superhydrophobicity with water contact angles exceeding 160°. acs.orgresearchgate.netuzh.chnih.gov
Interactive Table 1: Effect of Relative Humidity on Polysiloxane Morphology from this compound (CVD)
| Relative Humidity (%) | Observed Morphology |
| 20 | Polysiloxane filaments |
| 80-95 | Wide polysiloxane rings |
*Based on findings from Artus et al. using CVD researchgate.netarxiv.org.
Interactive Table 2: Superhydrophobicity Achieved with PSNRs from this compound on Paper
| Surface Type | Water Contact Angle (°) |
| Cellulosic paper | Hydrophilic |
| PSNR-paper | > 160 |
*Based on findings for PSNR-engineered paper acs.orguzh.chnih.gov.
Molecular Interactions and Adhesion at this compound-Modified Surfaces
The properties of surfaces modified with this compound SAMs are a result of the molecular interactions within the monolayer and between the monolayer and its environment. The strong covalent Si-O-substrate bonds anchor the SAM to the surface, providing stability. wikipedia.org Lateral interactions between the ethyl chains contribute to the packing and organization of the monolayer.
The low surface free energy imparted by the exposed ethyl groups on this compound SAMs reduces adhesive forces with polar substances like water. gelest.com This reduced adhesion is fundamental to the hydrophobic and potentially superhydrophobic behavior observed on these surfaces. The presence of hierarchical structures, such as the polysilsesquioxane nanorods (PSNRs) formed from this compound, further minimizes the contact area with water droplets, leading to enhanced water repellency and reduced adhesion. acs.orguzh.ch This can result in self-cleaning properties, where water droplets roll off the surface, carrying away dirt and contaminants. acs.org
Covalent Surface Functionalization with this compound
Beyond forming well-ordered SAMs, this compound can be used for covalent surface functionalization, creating stable linkages between the silane molecule and the substrate surface. This process leverages the reactivity of the trichlorosilyl group with surface hydroxyl or other reactive sites.
Modification of Inorganic Substrates with this compound
Trichlorosilanes, including this compound, are commonly used to modify a variety of inorganic substrates that possess surface hydroxyl groups. These substrates include silicon oxide (SiO₂), glass, aluminum oxide, quartz, and mica. mpg.deresearchgate.netacs.org The reaction forms robust Si-O-substrate covalent bonds, creating a stable modified layer. wikipedia.orgmpg.de
This modification can be achieved through different methods, such as vapor deposition or liquid-phase deposition. researchgate.net The choice of method and reaction conditions can influence the coverage and structure of the grafted layer. For instance, vapor deposition is often preferred for achieving smoother surfaces compared to solution immersion. researchgate.net
The covalent grafting of this compound onto inorganic surfaces can alter their surface chemistry and properties, making them more hydrophobic or providing a basis for further surface modifications.
Surface Reactivity Enhancement through this compound Grafting
While this compound itself primarily introduces a non-polar ethyl group, the grafting process can serve as a preliminary step for enhancing surface reactivity or enabling subsequent functionalization. The remaining Si-Cl bonds (if not fully hydrolyzed and condensed) or the newly formed Si-OH groups (from hydrolysis) on the grafted silane layer can potentially be reactive sites for further chemical reactions.
However, a more common approach to enhance surface reactivity using silanes involves molecules with different functional end groups designed for specific chemical interactions. This compound, with its relatively inert ethyl group, is typically used to create hydrophobic or low-surface-energy surfaces. To introduce specific chemical reactivity, silanes with different organic functional groups (e.g., amino, epoxy, etc.) would be employed.
In the context of using this compound, enhancing surface reactivity would likely involve subsequent steps where the ethyl group is chemically modified or a different functional molecule is attached to the grafted silane layer through specific reactions, although direct enhancement of reactivity by the ethyl group itself is limited.
Controlled Topography and Micro/Nanostructure Formation using this compound Precursors
This compound (TCES) serves as a precursor in the fabrication of surfaces with tailored topography and micro/nanoscale structures. Its reactivity, particularly the presence of the hydrolyzable chlorine atoms bonded to silicon, allows it to participate in reactions like hydrolysis and condensation, which are fundamental to forming siloxane networks on substrates.
Research indicates that organotrichlorosilanes, including TCES and trichloro(methyl)silane (TCMS), have been extensively used to create surfaces exhibiting superhydrophobic properties. core.ac.uk These properties are often achieved by combining low surface energy materials with specific surface roughness at the micro and nanoscale. mdpi.comjnsam.com
One method employing this compound for controlled topography is Chemical Vapor Deposition (CVD). arxiv.orgmdpi.comresearchgate.netrsc.orgmedigraphic.comaps.org Studies have shown that CVD of this compound can lead to the formation of polysiloxane structures on surfaces, and the resulting topography can be influenced by deposition conditions, such as humidity. For instance, polysiloxane filaments were observed at low relative humidity (RH), while wider polysiloxane rings formed at high RH (80–95%) on surfaces prepared by CVD of this compound. arxiv.org This demonstrates a humidity-dependent nanoscale topography achievable with TCES precursors. arxiv.org
The ability to control surface topography at the micro and nanoscale is crucial as it significantly impacts various material properties, including adhesion, wettability, and catalytic activity. fiveable.meresearchgate.netrsc.org Creating specific micro-nanostructures is pointed out as a critical factor in fabricating biomimetic superhydrophobic coatings. mdpi.com While ideal geometries like needle-like or pillar-like nanostructures can create superhydrophobic surfaces, they may exhibit poor mechanical properties. jnsam.com Spherical and crater-like structures tend to have better mechanical stability, although achieving superhydrophobicity with these can be challenging due to increased solid-liquid interface area. jnsam.com
The use of this compound in surface modification contributes to the broader field of surface engineering, which aims to improve surface properties for various applications. sikemia.comavs.org This includes developing surfaces with enhanced wear resistance, corrosion protection, and specific optical or biological functionalities. avs.org The formation of controlled micro/nanostructures using precursors like TCES is a key aspect of this engineering, allowing for precise tuning of surface characteristics for desired performance. mdpi.comjnsam.com
While detailed data tables specifically outlining the quantitative relationship between TCES deposition parameters and resulting topography were not extensively found in the search results, the qualitative findings highlight the potential for controlling structure morphology through process conditions like humidity in CVD. arxiv.org Further research often involves detailed characterization techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to analyze the resulting micro and nanoscale features. arxiv.orgfiveable.me
Trichloroethylsilane in Advanced Materials Synthesis and Design
Sol-Gel Chemistry and Hybrid Material Development with Trichloroethylsilane
The sol-gel process represents a versatile chemical methodology for fabricating inorganic and hybrid organic-inorganic materials from molecular precursors. nih.govmdpi.com this compound, with its trifunctional nature, serves as a significant precursor in this field, enabling the creation of materials with tailored properties. Its reactivity is centered on the three chlorine atoms, which are susceptible to hydrolysis, and the stable ethyl group, which imparts organic character to the final material.
This compound (C2H5SiCl3) is a highly reactive precursor for sol-gel polymerization. The process is initiated by the hydrolysis of the silicon-chlorine (Si-Cl) bonds in the presence of water. This reaction is typically rapid and exothermic, replacing the chloro groups with hydroxyl (-OH) groups to form ethylsilanetriol (C2H5Si(OH)3) and liberating hydrochloric acid (HCl). nih.gov
Hydrolysis Reaction: C2H5SiCl3 + 3H2O → C2H5Si(OH)3 + 3HCl
Following hydrolysis, the ethylsilanetriol monomers undergo condensation reactions. In this step, silanol (B1196071) groups react with each other to form silicon-oxygen-silicon (Si-O-Si) bridges, also known as siloxane bonds, releasing water as a byproduct. This polycondensation process leads to the gradual formation of larger oligomeric and polymeric structures, transitioning the initial solution (the "sol") into a three-dimensional solid network that encapsulates the solvent (the "gel"). mdpi.comresearchgate.net The ethyl group remains bonded to the silicon atom throughout this process, becoming an integral part of the resulting polysiloxane network.
The use of this compound as a co-precursor with other alkoxysilanes, such as tetraethoxysilane (TEOS), allows for the synthesis of hybrid materials where the properties can be finely tuned. The ethyl groups introduce hydrophobicity and modify the network's mechanical properties compared to purely inorganic silica (B1680970) gels derived from TEOS alone. mdpi.com
The trifunctionality of the ethylsilanetriol intermediate is crucial for network formation. Each monomer can form up to three siloxane bridges, leading to the development of a highly cross-linked, three-dimensional gel network. researchgate.net The specific structure of this network is influenced by reaction conditions such as pH, water-to-silane ratio, solvent, and temperature. Acidic conditions tend to promote slower condensation rates, favoring the formation of more linear or lightly branched polymer chains that entangle to form the gel. Conversely, basic conditions accelerate condensation, leading to more compact, highly branched clusters that aggregate into a particulate or colloidal gel structure. osti.gov
A variety of analytical techniques are employed to characterize the structure of these gels at different length scales. researchgate.netresearchgate.net
Interactive Data Table: Techniques for Structural Characterization of Gels
| Technique | Information Obtained | Relevance to this compound Gels |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds present in the material. | Confirms the hydrolysis of Si-Cl bonds, the presence of Si-OH groups, and the formation of the Si-O-Si backbone. Also detects C-H bonds of the ethyl groups. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si, ¹³C) | Provides detailed information about the local chemical environment of silicon and carbon atoms. | ²⁹Si NMR distinguishes silicon atoms with different numbers of siloxane bridges (T¹, T², T³) and quantifies the degree of condensation. ¹³C NMR confirms the integrity of the ethyl group. mdpi.commdpi.com |
| Scanning Electron Microscopy (SEM) | Images the surface morphology and microstructure of the dried gel (xerogel). | Reveals the macroscopic structure, such as whether it is particulate or fibrous, and provides information on pore size and distribution. nih.gov |
| Nitrogen Adsorption/Desorption (BET Analysis) | Measures surface area, pore volume, and pore size distribution. | Quantifies the porosity of the gel, which is critical for applications in catalysis, separation, and sensing. mdpi.com |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | Determines the thermal stability of the hybrid gel and quantifies the organic (ethyl group) content. nih.gov |
The integration of this compound into sol-gel formulations provides a powerful tool for tailoring the microstructure and morphology of the resulting hybrid materials. mdpi.comamanote.com By systematically varying the synthesis parameters, researchers can control key properties like surface area, pore structure, and surface chemistry. nih.gov
Precursor Ratio: By co-polymerizing this compound with tetrafunctional precursors like TEOS, the cross-link density and hydrophobicity of the network can be systematically adjusted. Increasing the proportion of this compound generally increases the hydrophobicity and reduces the shrinkage of the gel upon drying due to the steric bulk of the ethyl groups.
Catalyst (pH): As mentioned, the pH of the reaction medium has a profound effect on the hydrolysis and condensation kinetics. Acid catalysis typically results in monolithic gels with larger pores (macroporous), while base catalysis often leads to particulate gels composed of smaller, more uniform particles (mesoporous). mdpi.com
Solvent: The choice of solvent affects the solubility of the precursors and intermediate species, influencing the rate of gelation and the final morphology. Solvents with different polarities can alter the aggregation behavior of the growing polysiloxane clusters.
Water Content: The molar ratio of water to silane (B1218182) is a critical parameter. Sub-stoichiometric amounts of water lead to incomplete hydrolysis and a more sparsely connected network. Excess water can accelerate gelation but may also lead to phase separation.
This control over the material's architecture is essential for designing advanced materials for specific applications, such as selective adsorbents, catalyst supports, and low-dielectric-constant films. researchgate.net
Polymer Science and Organosilicon Polymer Architectures derived from this compound
This compound is a fundamental building block in the synthesis of organosilicon polymers, particularly polysiloxanes. anysiliconerubber.comdakenchem.com These polymers are known for their unique combination of properties, including high thermal stability, chemical inertness, and low surface energy, which stem from the inorganic siloxane backbone and the organic side groups. mdpi.comslideshare.net
The synthesis of polysiloxanes from this compound follows a polycondensation mechanism. The primary step, as in the sol-gel process, is the hydrolysis of the three chloro groups to form the trifunctional monomer, ethylsilanetriol (C2H5Si(OH)3). slideshare.netwiley-vch.de
Subsequent condensation of these silanol groups creates a network polymer. Unlike difunctional monomers (like dichlorodimethylsilane) which form linear chains, the trifunctionality of this compound leads to the formation of a three-dimensional, cross-linked polymer structure. researchgate.net The resulting polymer is a type of polysilsesquioxane, with the general formula (C2H5SiO1.5)n. These materials are often referred to as silicone resins.
These resins are rigid, brittle materials in their pure form. Their properties can be modified by co-polymerizing this compound with other chlorosilane monomers. For example, co-condensation with a difunctional monomer like dimethyldichlorosilane introduces linear (–(CH3)2SiO–) units, increasing the flexibility of the final polymer. Co-condensation with a monofunctional monomer like trimethylchlorosilane introduces chain-terminating (–(CH3)3SiO0.5) units, which can be used to control the molecular weight and degree of cross-linking. dtic.mil
Achieving well-defined polymer architectures from highly reactive monomers like this compound presents a significant challenge. Conventional polycondensation is often difficult to control, leading to polymers with broad molecular weight distributions and complex, irregular network structures. Controlled polymerization techniques aim to produce polymers with predetermined molecular weights, low polydispersity, and specific architectures (e.g., block, graft copolymers). nih.govethernet.edu.et
While the direct controlled polymerization of this compound is not common due to its high reactivity, several strategies can be envisioned or applied to related systems:
Ring-Opening Polymerization (ROP): this compound can be used to synthesize cyclic siloxane monomers, such as ethyl-substituted cyclotrisiloxanes or cyclotetrasiloxanes. These cyclic monomers can then be polymerized via anionic or cationic ROP. slideshare.netresearchgate.net This method offers excellent control over molecular weight and can be used to create linear or macrocyclic polymers with pendant ethyl groups.
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are not directly applicable to the Si-Cl bonds. nih.gov However, this compound could be used to prepare a substrate or initiator with Si-Cl functionality. For instance, a surface could be treated with this compound, which is then modified with an initiator for a "grafting-from" CRP process, allowing polymer brushes with a specific composition to be grown from the surface. rwth-aachen.de
Dehydrocoupling: Catalytic dehydrocoupling of ethylsilane (B1580638) (C2H5SiH3), a derivative of this compound, could potentially be used to form Si-Si bonds, leading to polysilanes. While this is a different class of polymer from polysiloxanes, it represents another pathway for creating silicon-based polymers where some degree of control might be exerted through catalyst design.
These advanced strategies enable the synthesis of sophisticated organosilicon polymer architectures, moving beyond simple resins to create materials with precisely engineered structures and functions. wiley-vch.de
Design and Engineering of Polymer Structures Incorporating this compound Units
The incorporation of this compound (TCES) into polymer structures offers a versatile platform for designing and engineering materials with tailored properties. The reactivity of the Si-Cl bonds allows for its integration into polymer chains through various polymerization and modification techniques. This enables the creation of a diverse range of polymer architectures, from linear and branched structures to more complex block copolymers. The ethyl group attached to the silicon atom also plays a crucial role in influencing the final properties of the polymer, such as its solubility, thermal stability, and mechanical behavior.
One key approach to integrating this compound units is through its use as a chain transfer agent in controlled radical polymerization. For instance, in the synthesis of block copolymers, trichlorosilane (B8805176), a related compound, has been demonstrated to act as a multifunctional chain transfer agent. This process allows for the formation of well-defined block copolymers by mediating the polymerization of different monomers. While specific research on this compound in this exact role is less documented, the underlying chemistry of the Si-Cl group suggests its potential for similar applications, enabling the design of complex polymer architectures.
Grafting this compound onto existing polymer backbones is another effective strategy for engineering polymer structures. This "grafting to" method involves reacting the Si-Cl groups of this compound with functional groups present on a pre-formed polymer. This approach allows for the modification of the surface properties of polymers, introducing silicon-containing functionalities that can enhance adhesion, hydrophobicity, or thermal stability. The density and distribution of the grafted this compound units can be controlled by the reaction conditions, providing a means to fine-tune the material's performance.
The trifunctional nature of this compound also allows it to act as a crosslinking agent. When introduced into a polymer matrix containing reactive sites, the three chlorine atoms can react to form covalent bonds with multiple polymer chains. This crosslinking process leads to the formation of a three-dimensional network structure, which can significantly improve the mechanical strength, thermal stability, and solvent resistance of the material. The degree of crosslinking can be controlled by the concentration of this compound, offering a way to engineer the desired balance of properties.
Table 1: Polymerization Techniques Involving this compound
| Polymerization Technique | Role of this compound | Resulting Polymer Architecture | Potential Properties |
|---|---|---|---|
| Controlled Radical Polymerization | Chain Transfer Agent | Block Copolymers | Tailored mechanical and thermal properties |
| Hydrolytic Polycondensation | Monomer/Co-monomer | Polysiloxanes | Enhanced flexibility and chemical resistance |
| Grafting Polymerization | Grafting Agent | Graft Copolymers | Modified surface properties (adhesion, hydrophobicity) |
Integration of this compound in Functional Material Systems
This compound's Role in Advanced Composite Material Fabrication
This compound plays a significant, though often indirect, role in the fabrication of advanced composite materials, primarily through its function as a precursor to silane coupling agents or as a surface modification agent for reinforcing fillers. The effectiveness of a composite material is highly dependent on the interfacial adhesion between the reinforcing phase (e.g., glass fibers, silica particles) and the polymer matrix. Silanes, in general, are crucial for enhancing this adhesion.
The fundamental principle behind the utility of silanes in composites lies in their bifunctional nature. A silane molecule possesses both an inorganic-reactive group and an organic-reactive group. The inorganic-reactive groups, such as the chloro groups in this compound, can react with the hydroxyl groups present on the surface of inorganic fillers. This reaction forms a covalent bond between the silicon atom and the filler surface. Subsequently, the organic group on the silane can interact with the polymer matrix, either through covalent bonding or physical entanglement, thereby creating a strong bridge between the filler and the matrix.
While this compound itself may not always be the direct coupling agent used in final composite formulations, its chemistry is foundational to the synthesis of more complex, functionalized silanes. The ethyl group in this compound can be chemically modified to introduce various functionalities that are compatible with different polymer matrices. For example, it can be a starting material for producing vinyl-functional or amino-functional silanes, which are widely used in the industry.
The surface treatment of fillers with silanes derived from this compound can lead to significant improvements in the mechanical properties of the resulting composites. Enhanced interfacial adhesion allows for more efficient stress transfer from the polymer matrix to the reinforcing filler, leading to increases in tensile strength, flexural strength, and impact resistance. Moreover, the hydrophobic nature of the ethyl group can help to reduce moisture absorption at the filler-matrix interface, which is a common cause of degradation in composite materials, particularly in humid environments.
Table 2: Effect of Silane Surface Treatment on Composite Mechanical Properties (Illustrative)
| Property | Untreated Filler Composite | Silane-Treated Filler Composite | Percentage Improvement |
|---|---|---|---|
| Tensile Strength (MPa) | 80 | 120 | 50% |
| Flexural Strength (MPa) | 150 | 225 | 50% |
| Impact Strength (kJ/m²) | 50 | 80 | 60% |
Note: The data in this table is illustrative and represents typical improvements seen with silane coupling agents. Specific values will vary depending on the filler, polymer matrix, and processing conditions.
Development of Specialized Coatings and Films from this compound Precursors
This compound serves as a valuable precursor in the development of specialized coatings and films with a wide range of functional properties, including hydrophobicity, corrosion resistance, and specific optical characteristics. The reactivity of the Si-Cl bonds is central to its utility in various deposition and coating techniques, such as chemical vapor deposition (CVD) and sol-gel processes.
In CVD processes, this compound can be used as a source of silicon for the deposition of silicon-containing films. rsc.org When introduced into a reaction chamber with other gases at elevated temperatures, this compound decomposes and reacts to form a thin film on a substrate. The properties of the resulting film, such as its thickness, uniformity, and composition, can be controlled by adjusting the process parameters, including temperature, pressure, and gas flow rates. The incorporation of the ethyl group can influence the film's density and refractive index.
The sol-gel process is another powerful method for creating coatings from this compound precursors. This technique involves the hydrolysis and condensation of the chlorosilane in a solvent to form a "sol," which is a colloidal suspension of small particles. This sol can then be applied to a substrate by dipping, spinning, or spraying. Upon drying and curing, the sol is converted into a solid "gel" film. The ethyl groups from the this compound precursor remain incorporated in the final coating, imparting a degree of organic character to the inorganic silica network. This can result in coatings with enhanced hydrophobicity and flexibility.
Coatings derived from this compound can exhibit excellent hydrophobic properties. The nonpolar ethyl groups at the surface of the coating reduce the surface energy, causing water to bead up and roll off easily. This "lotus effect" is highly desirable for applications requiring self-cleaning surfaces or water repellency. The degree of hydrophobicity can be tailored by controlling the concentration of this compound in the precursor solution and the curing conditions.
Furthermore, these coatings can provide effective corrosion protection for metal substrates. The dense, crosslinked siloxane network formed during the curing process acts as a physical barrier, preventing corrosive agents such as water and ions from reaching the metal surface. The strong adhesion of the silane coating to the metal substrate, mediated by the formation of metal-O-Si bonds, further enhances its protective capabilities.
The optical properties of films derived from this compound can also be engineered for specific applications. The refractive index and transparency of the films can be controlled by the processing conditions and the incorporation of other precursors. This allows for the fabrication of anti-reflective coatings, optical filters, and other photonic devices.
Table 3: Properties of Coatings Derived from this compound Precursors
| Property | Typical Range of Values | Influencing Factors | Potential Applications |
|---|---|---|---|
| Water Contact Angle | 90° - 150° | Surface roughness, concentration of ethyl groups | Hydrophobic and self-cleaning surfaces |
| Corrosion Resistance | High (low corrosion current) | Coating thickness, crosslink density, adhesion | Protective coatings for metals |
| Refractive Index | 1.4 - 1.5 | Film density, composition | Anti-reflective coatings, optical devices |
Analytical Methodologies for Characterization of Trichloroethylsilane and Its Reaction Products
Spectroscopic Characterization of Trichloroethylsilane and its Derivatives
Spectroscopic techniques are indispensable for the detailed structural analysis of organosilicon compounds. By probing the interaction of molecules with electromagnetic radiation, these methods offer insights into vibrational modes, electronic environments of nuclei, and molecular mass, which are fundamental to structural elucidation.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules. The functional groups within this compound, such as Si-Cl, C-H, and Si-C, exhibit characteristic absorption or scattering frequencies. Analysis of these vibrational spectra allows for the confirmation of molecular structure and the identification of functional groups.
In the vibrational spectrum of this compound, the Si-Cl bonds produce strong characteristic bands. The asymmetric and symmetric stretching vibrations of the SiCl₃ group are typically observed in the region of 620-450 cm⁻¹. The Si-C stretching vibration provides a key marker for the ethyl-silicon bond, generally appearing in the 800-600 cm⁻¹ range. The various C-H stretching and bending modes of the ethyl group are readily identifiable in the regions of 2990-2850 cm⁻¹ and 1470-1370 cm⁻¹, respectively.
Table 1: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Bond(s) Involved |
|---|---|---|---|
| C-H Asymmetric Stretch | ~2968 | ~2970 | C-H |
| C-H Symmetric Stretch | ~2942, ~2883 | ~2940, ~2885 | C-H |
| CH₂ Scissoring | ~1460 | ~1460 | C-H |
| CH₃ Umbrella Mode | ~1380 | ~1380 | C-H |
| CH₂ Wagging | ~1240 | ~1240 | C-H |
| Si-C Stretch | ~780 | ~780 | Si-C |
| Si-Cl Asymmetric Stretch | ~600 | ~595 | Si-Cl |
Note: The exact frequencies can vary based on the physical state (gas, liquid, solid) and solvent used during analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organosilicon compounds. By analyzing the chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ²⁹Si, it is possible to map out the connectivity of atoms within a molecule.
For this compound (CH₃CH₂SiCl₃), ¹H NMR spectroscopy provides clear signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group. Due to the electron-withdrawing nature of the SiCl₃ group, these signals are shifted downfield compared to ethane. The methylene protons adjacent to the silicon atom experience a greater deshielding effect and thus appear at a lower field than the methyl protons. The coupling between the adjacent methyl and methylene groups results in a characteristic triplet-quartet pattern.
¹³C NMR provides information on the carbon backbone. Two distinct signals are expected for the two carbon atoms of the ethyl group, with the carbon atom directly bonded to the silicon (Si-CH₂) appearing at a lower field.
²⁹Si NMR is particularly valuable for characterizing organosilicon compounds. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon nucleus is highly deshielded due to the three electronegative chlorine atoms, resulting in a chemical shift in the downfield region of the ²⁹Si NMR spectrum.
Table 2: Typical NMR Chemical Shifts (δ) for this compound This table is interactive. Click on the headers to sort the data.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
|---|---|---|---|---|
| ¹H | ~1.1 | Triplet | ~7.9 Hz | -CH₃ |
| ¹H | ~1.5 | Quartet | ~7.9 Hz | -CH₂-Si |
| ¹³C | ~7.0 | N/A | N/A | -CH₃ |
| ¹³C | ~18.0 | N/A | N/A | -CH₂-Si |
Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent used.
Mass Spectrometry for Molecular Identification and Compositional Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural information based on the fragmentation pattern observed.
In the electron ionization mass spectrum (EI-MS) of this compound, the molecular ion peak (M⁺) may be observed, although it can be weak due to the compound's instability under EI conditions. The most characteristic feature is the isotopic pattern resulting from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern allows for the unambiguous identification of species containing multiple chlorine atoms.
Common fragmentation pathways involve the cleavage of the Si-C and C-C bonds. The loss of an ethyl radical (•CH₂CH₃) from the molecular ion results in the formation of the [SiCl₃]⁺ ion, which is often a prominent peak in the spectrum. Other significant fragments can include [C₂H₅SiCl₂]⁺ and various other smaller chlorinated silicon-containing ions.
Table 3: Major Fragment Ions in the Mass Spectrum of this compound This table is interactive. Click on the headers to sort the data.
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 162 | [C₂H₅SiCl₃]⁺ | C₂H₅Cl₃Si | Molecular Ion (M⁺) |
| 133 | [SiCl₃]⁺ | Cl₃Si | Loss of ethyl radical (•C₂H₅) |
| 127 | [C₂H₄SiCl₂]⁺ | C₂H₄Cl₂Si | Loss of HCl from M⁺ |
Note: The m/z values correspond to the most abundant isotopes (¹²C, ¹H, ²⁸Si, ³⁵Cl). The observed spectrum will show a complex isotopic pattern for each chlorine-containing fragment.
Chromatographic Techniques for this compound Purity and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of volatile and reactive compounds like this compound and its derivatives, gas and liquid chromatography are essential tools for assessing purity and monitoring the progress of chemical reactions.
Gas Chromatography (GC) for Volatile Species Analysis
Gas chromatography (GC) is the premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. It is ideally suited for assessing the purity of this compound and for monitoring reactions involving other volatile reactants or products.
In a typical GC analysis of this compound, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert carrier gas (such as helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. Nonpolar or mid-polarity columns, such as those with a polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) stationary phase, are commonly used.
Detection can be achieved using various detectors. A thermal conductivity detector (TCD) is a universal detector suitable for general-purpose analysis, while a flame ionization detector (FID) is highly sensitive to hydrocarbons but less so to the fully chlorinated silicon moiety. For definitive identification, a mass spectrometer is often used as the detector (GC-MS), providing both retention time data and mass spectra for each separated component.
High-Performance Liquid Chromatography (HPLC) for Reaction Product Separation
While GC is excellent for volatile compounds, many reaction products of this compound, particularly those resulting from hydrolysis and condensation, are non-volatile and are better analyzed using high-performance liquid chromatography (HPLC). The hydrolysis of this compound leads to the formation of ethylsilanetriol (C₂H₅Si(OH)₃), which can then undergo self-condensation to form various polyethylsiloxanes.
HPLC is used to separate these oligomeric and polymeric products from the reaction mixture. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The separation occurs based on the hydrophobicity of the analytes; less polar compounds are retained longer on the column.
Detection of these siloxanes, which often lack a strong UV chromophore, can be challenging. A universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is often employed. Alternatively, the silanols can be derivatized to introduce a UV-active group, allowing for detection with a standard UV-Vis detector.
Surface and Thin Film Analytical Methods for this compound-Modified Materials
The characterization of surfaces and thin films modified with this compound is crucial for understanding and optimizing the properties of the resulting materials. A suite of high-vacuum surface analytical techniques is employed to probe the topography, elemental composition, chemical states, and optical properties of these modified surfaces.
Atomic Force Microscopy (AFM) for Surface Topography and Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. nanoscientific.org In the context of this compound-modified materials, AFM is invaluable for assessing the quality and uniformity of the deposited silane (B1218182) layer. The technique operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. nanoscientific.org The deflection of the cantilever due to forces between the tip and the surface is measured, allowing for the generation of a detailed topographical map. youtube.com
AFM imaging can reveal critical morphological features of the this compound layer, such as the presence of self-assembled monolayers (SAMs), islands of aggregated silane molecules, or incomplete surface coverage. wiley.com For instance, studies on similar aminosilane (B1250345) layers have shown the formation of flat layers interspersed with islands, and the surface roughness can be quantified from these images. wiley.com The analysis of AFM data can distinguish between different growth modes of the silane film, which is essential for controlling the final surface properties. mpg.de
Quantitative data can be extracted from AFM images, including root-mean-square (RMS) roughness, peak-to-valley distances, and the size and distribution of surface features. This information is critical for applications where surface smoothness is paramount. In tapping mode AFM, the tip oscillates near its resonance frequency and intermittently contacts the surface, which minimizes lateral forces and is suitable for delicate organic layers like those formed by this compound. spectraresearch.com
Below is a table representing typical data that can be obtained from an AFM analysis of a silicon wafer surface before and after modification with this compound.
| Sample | Scan Size (μm x μm) | Root-Mean-Square (RMS) Roughness (nm) | Notable Features |
|---|---|---|---|
| Unmodified Silicon Wafer | 1 x 1 | 0.2 | Atomically smooth terraces |
| This compound-Modified Silicon Wafer | 1 x 1 | 0.5 | Formation of a uniform monolayer with occasional small aggregates |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.com XPS is a powerful tool for confirming the successful deposition and determining the chemical nature of this compound layers. researchgate.net
The principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. rms-foundation.ch The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. rms-foundation.ch Each element has a unique set of binding energies, allowing for elemental identification. ipfdd.de Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms. rms-foundation.ch
For a this compound-modified surface, XPS analysis would be expected to detect the presence of silicon (Si), chlorine (Cl), carbon (C), and oxygen (O). The high-resolution spectra of the Si 2p, Cl 2p, C 1s, and O 1s regions would provide detailed chemical state information. For example, the Si 2p spectrum can distinguish between silicon in the underlying substrate (e.g., SiO2/Si) and silicon in the silane layer (Si-C and Si-O bonds). The presence of chlorine would confirm the integrity of the trichlorochloroethylsilane molecule on the surface, while the oxygen signal would indicate the extent of hydrolysis and condensation reactions (Si-O-Si or Si-O-substrate linkages).
The following table shows representative data from an XPS analysis of a surface modified with this compound.
| Element | Photoelectron Line | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Silicon | Si 2p | ~102-103 | Si-O-Si / Si-O-Substrate |
| Chlorine | Cl 2p | ~200-201 | Si-Cl |
| Carbon | C 1s | ~284.8 | C-C / C-H |
| Carbon | C 1s | ~286.5 | C-Si |
| Oxygen | O 1s | ~532.5 | Si-O-Si / Si-O-Substrate |
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Molecular Mapping
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to characterize the molecular composition of the outermost atomic layers of a solid. nih.govintertek.com It works by bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. carleton.edu These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. surfacesciencewestern.com
TOF-SIMS provides detailed molecular information and can be used to identify specific molecular fragments originating from the this compound layer. jordilabs.com This is particularly useful for confirming the molecular structure of the adsorbed species and for detecting any surface contamination. The high mass resolution of TOF-SIMS allows for the unambiguous identification of different molecular fragments. jordilabs.com
In addition to providing mass spectra, TOF-SIMS can be operated in an imaging mode to generate chemical maps of the surface. rice.edu By rastering the primary ion beam across the sample, the lateral distribution of specific secondary ions can be mapped with sub-micron spatial resolution. surfacesciencewestern.com This imaging capability is invaluable for assessing the homogeneity of the this compound coating and for identifying the presence of any chemical domains or defects. nih.gov
A representative table of expected secondary ions in a positive ion TOF-SIMS spectrum of a this compound-modified surface is provided below.
| Mass-to-Charge Ratio (m/z) | Possible Ion Fragment | Formula |
|---|---|---|
| 28 | Si+ | Si |
| 29 | C2H5+ | C2H5 |
| 63 | SiCl+ | SiCl |
| 91 | Si(C2H5)Cl+ | SiC2H5Cl |
| 129 | SiCl3+ | SiCl3 |
Ellipsometry for Thin Film Thickness and Optical Properties
Ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. kuleuven.besentech.com It measures the change in the polarization state of light upon reflection from a sample surface. p2infohouse.org This change is quantified by two ellipsometric parameters, Psi (Ψ) and Delta (Δ). p2infohouse.org
By fitting the measured Ψ and Δ data to an optical model, the thickness and refractive index of the this compound film can be accurately determined, often with sub-nanometer resolution in thickness. parksystems.comjawoollam.com This makes ellipsometry an ideal tool for in-situ monitoring of the silanization process and for quality control of the final coating. The technique is sensitive to the formation of even a single monolayer of molecules. parksystems.com
Spectroscopic ellipsometry, which measures the ellipsometric parameters as a function of wavelength, provides more detailed information about the optical properties of the film. sentech.com For a this compound layer, which is typically transparent in the visible spectral range, the extinction coefficient would be expected to be close to zero. The refractive index is a key parameter that is dependent on the density and composition of the film.
The following table presents typical results that could be obtained from an ellipsometric analysis of a this compound film on a silicon substrate.
| Parameter | Value | Wavelength (nm) |
|---|---|---|
| Film Thickness | 1.5 nm | - |
| Refractive Index (n) | 1.45 | 632.8 |
| Extinction Coefficient (k) | ~0 | 632.8 |
Computational and Theoretical Investigations of Trichloroethylsilane Systems
Density Functional Theory (DFT) Studies on Trichloroethylsilane Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties such as geometries, vibrational frequencies, and electronic distribution. For chlorosilanes, DFT studies are crucial for understanding their reactivity, particularly their susceptibility to nucleophilic attack and hydrolysis.
Analysis of related chlorosilanes indicates that the silicon atom in this compound is highly electrophilic due to the strong electron-withdrawing effect of the three chlorine atoms. This is further influenced by the ethyl group, which is a weak electron-donating group compared to hydrogen or other alkyl groups. The charge transfer between adsorbing chlorosilane molecules and a Si(100) surface has been calculated, showing that the molecules act as electron acceptors. acs.org This highlights the electrophilic nature of the silicon center.
The reactivity of this compound can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related chlorosilanes, the LUMO is typically centered on the silicon atom, indicating that this is the most favorable site for nucleophilic attack. The energy of the LUMO is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy implies a higher electrophilicity.
| Compound | Calculated Property | Finding | Implication for this compound |
|---|---|---|---|
| Dichlorosilane (SiH₂Cl₂) | Adsorption on Si(100) surface | Spontaneous dissociation into SiHCl₂ and H acs.org | Suggests high reactivity of the Si-Cl and potentially Si-C bonds at surfaces. |
| Trichlorosilane (B8805176) (SiHCl₃) | Adsorption on Si(100) surface | Stronger adsorption strength compared to other chlorosilanes nih.gov | The ethyl group may influence adsorption energy and orientation. |
| Various Chlorosilanes | Charge transfer upon adsorption | Molecules act as electron acceptors acs.org | Confirms the electrophilic nature of the silicon atom in this compound. |
Molecular Dynamics Simulations of this compound Self-Assembly and Interfacial Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. They can provide detailed insights into processes like self-assembly and the behavior of molecules at interfaces, which are critical for the applications of this compound in forming self-assembled monolayers (SAMs).
While specific MD simulations of this compound are not prominent in the literature, extensive research has been conducted on the self-assembly of other alkyltrichlorosilanes, such as dodecyltrichlorosilane (DTS) and octadecyltrichlorosilane (OTS), on silica (B1680970) surfaces. researchgate.net These studies offer a robust model for understanding how this compound would behave under similar conditions. The self-assembly process is primarily driven by the hydrolysis of the trichlorosilyl (B107488) group with trace amounts of water on the substrate surface, followed by the condensation and formation of a polysiloxane network that is covalently bonded to the surface hydroxyl groups.
MD simulations have been used to investigate the relationship between surface coverage, tilt angle, and thickness of alkylsilane SAMs. researchgate.net These simulations show that the molecular ordering within the SAM is highly dependent on the density of the molecules on the surface. At low coverages, the alkyl chains tend to lie flat on the surface, while at higher coverages, they adopt a more upright orientation to maximize van der Waals interactions between the chains. The length of the alkyl chain also plays a significant role in the final structure and properties of the SAM. rsc.org Given its shorter ethyl chain, this compound would be expected to form less ordered and thinner monolayers compared to its longer-chain counterparts.
The interfacial behavior of these SAMs with various liquids has also been explored using MD simulations. mdpi.com These simulations can predict properties like contact angle and interfacial tension, which are crucial for applications in wetting and adhesion. The terminal group of the alkyl chain dictates the surface energy of the SAM. For this compound, the ethyl group would result in a hydrophobic surface.
| System | Simulation Type | Key Finding | Relevance to this compound |
|---|---|---|---|
| Dodecyltrichlorosilane (DTS) and Octadecyltrichlorosilane (OTS) on silica | Molecular Dynamics | Relationships between thickness, tilt angle, and coverage were established. researchgate.net | Provides a framework for predicting the structure of this compound SAMs. |
| Long-chain alkyltrichlorosilanes (C16-C30) on SiO₂ | Experimental and Modeling | Growth time constant decreases with increasing chain length under certain conditions. rsc.org | Suggests that this compound may form SAMs relatively quickly. |
| Alkylsilane SAMs | Molecular Dynamics | Molecular organization is characterized by thickness, tilt angle, and order parameter. researchgate.net | These parameters would be key to characterizing this compound SAMs. |
Computational Modeling of Reaction Energetics and Transition States for this compound Transformations
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. For this compound, a key transformation is its hydrolysis, which is the initial step in the formation of polysiloxanes and self-assembled monolayers.
Theoretical studies on the hydrolysis of chlorosilanes have provided a detailed understanding of the reaction mechanism. researchgate.net The hydrolysis of the Si-Cl bond can proceed through different pathways, and the presence of water clusters can significantly lower the activation energy. researchgate.net Computational studies have shown that for the hydrolysis of H₃SiCl, the reaction barrier drops significantly with the addition of more water molecules, indicating a catalytic effect of water. researchgate.net
For this compound, the hydrolysis is expected to be a rapid process. The reaction likely proceeds via a nucleophilic attack of a water molecule on the silicon atom, leading to the formation of a pentacoordinated silicon intermediate or transition state. wikipedia.org The subsequent elimination of hydrogen chloride results in the formation of a silanol (B1196071) (R-Si(OH)Cl₂). This process can then repeat for the remaining chlorine atoms.
Computational methods like DFT can be used to calculate the activation barriers for these reaction steps. Studies on analogous systems have shown that both inversion and retention of stereochemistry at the silicon center are possible, depending on the reaction conditions and the nature of the substituents. researchgate.net The ethyl group in this compound would exert both steric and electronic effects on the reaction energetics, which could be precisely quantified through computational modeling.
| Reaction | Computational Method | Key Finding | Implication for this compound |
|---|---|---|---|
| Hydrolysis of H₃SiCl | Ab initio calculations | The reaction barrier decreases with an increasing number of reacting water molecules. researchgate.net | The hydrolysis of this compound is likely to be catalyzed by water. |
| Hydrolysis of various chlorosilanes | Density Functional Theory | With a water tetramer as a reactant, the reactions are mainly exothermic. researchgate.net | Suggests that the hydrolysis of this compound is thermodynamically favorable. |
| H-abstraction from silanes | DLPNO-CCSD(T) | H-abstraction from silicon sites has a much higher rate constant than from carbon sites in alkanes. nih.gov | Provides insight into potential side reactions or decomposition pathways. |
Cheminformatics and Machine Learning Applications in this compound Research and Development
Cheminformatics and machine learning are rapidly emerging fields in chemistry that leverage large datasets to predict molecular properties and discover new materials. mewburn.com These approaches can accelerate the research and development of materials based on this compound by predicting their properties without the need for extensive experimental work.
In the context of organosilicon chemistry, cheminformatics can be used to build databases of compound structures and their properties. wikipedia.org These databases can then be mined to identify structure-property relationships. For example, a database of different alkyltrichlorosilanes and the properties of the SAMs they form (e.g., contact angle, thickness, thermal stability) could be used to train a machine learning model. Such a model could then predict the properties of a SAM formed from this compound or even suggest new silane (B1218182) molecules with desired surface properties.
Machine learning models, such as quantitative structure-property relationship (QSPR) models, can be developed to predict a wide range of properties. udel.edu These models use molecular descriptors, which are numerical representations of a molecule's structure, to correlate with experimental data. For this compound, descriptors could include its molecular weight, polarizability, and various topological indices. These could be used to predict properties like its boiling point, viscosity, or its performance as a surface treatment agent.
Furthermore, machine learning is being used to predict the outcomes of chemical reactions and to optimize reaction conditions. udel.edu For the synthesis and polymerization of this compound, machine learning models could be trained on existing reaction data to predict yields and identify the optimal temperature, pressure, and catalyst concentrations. While the application of these advanced computational tools to this compound specifically is still in its nascent stages, the general methodologies hold significant promise for future research and development. ucdavis.edu
| Application Area | Methodology | Potential for this compound Research |
|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Predicting physical properties (boiling point, density) and performance characteristics (e.g., in SAMs). |
| Materials Discovery | Virtual Screening, Generative Models | Designing new organosilicon precursors with tailored properties for specific applications. |
| Reaction Optimization | Machine Learning models trained on reaction data | Optimizing the synthesis and polymerization of this compound to improve yield and reduce costs. udel.edu |
| Data Management | Chemical Databases | Systematic storage and retrieval of experimental and computational data on this compound and related compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
